molecular formula C18H36O2SSn B096645 Dioctyltin mercaptoacetate CAS No. 15535-79-2

Dioctyltin mercaptoacetate

Cat. No.: B096645
CAS No.: 15535-79-2
M. Wt: 435.3 g/mol
InChI Key: KEUUHXDTZRYITO-UHFFFAOYSA-L
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Description

Dioctyltin mercaptoacetate is a chemical compound with the molecular formula C18H36O2SSn and a molecular weight of 435.25 g/mol . It is also known by other names such as this compound and dioctyltin-O,S-thioglycollate . This compound is characterized by its unique structure, which includes a tin atom bonded to an oxathiastannolane ring, making it a member of the organotin compounds.

Preparation Methods

The synthesis of Dioctyltin mercaptoacetate typically involves the reaction of dioctyltin dichloride with thioglycolic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Dioctyltin dichloride+Thioglycolic acid1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-+By-products\text{Dioctyltin dichloride} + \text{Thioglycolic acid} \rightarrow \text{this compound} + \text{By-products} Dioctyltin dichloride+Thioglycolic acid→1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-+By-products

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Dioctyltin mercaptoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different organotin derivatives.

    Substitution: It can undergo substitution reactions where the thioglycolate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Dioctyltin mercaptoacetate is characterized by its molecular formula C16H34O2S2SnC_{16}H_{34}O_2S_2Sn and belongs to a class of organotin compounds. Its structure features a tin atom bonded to two octyl groups and a mercaptoacetate moiety, contributing to its unique chemical behavior.

Industrial Applications

  • Heat Stabilizers in PVC Production
    • DOTMA is primarily used as a heat stabilizer in polyvinyl chloride (PVC) formulations. Its effectiveness in preventing thermal degradation during processing makes it valuable in the production of various PVC products .
  • Biocides and Pesticides
    • Historically, organotin compounds like DOTMA have been utilized as biocides, particularly in anti-fouling paints for ships. The compound's ability to inhibit the growth of marine organisms has made it a common choice in maritime applications .
  • Catalysts in Polymerization Reactions
    • This compound serves as a catalyst in certain polymerization processes, enhancing the efficiency of producing polymers with specific properties .

Human Health Risk

  • Acute Toxicity
    • Studies indicate that DOTMA exhibits low to moderate acute oral toxicity, with LD50 values ranging from 1120 to 3512 mg/kg bw/day in animal models. Observed effects included gastrointestinal irritation and systemic toxicity .
  • Chronic Effects
    • Long-term exposure studies have shown potential developmental and immunotoxic effects. For instance, consistent effects on thymus weights and increased post-implantation loss were noted in animal studies .

Environmental Impact

  • Biodegradability
    • Research suggests that dioctyltin compounds can hydrolyze under environmental conditions, releasing mercaptoacetate moieties. This raises concerns about their persistence and potential bioaccumulation in aquatic environments .

Case Studies

  • Gastric Environment Studies
    • Investigations into the behavior of DOTMA under simulated gastric conditions revealed that it hydrolyzes to form various metabolites, including mono-chloroesters. This study utilized NMR techniques to analyze the reaction products and assess potential toxicological implications .
  • Dermal Absorption Studies
    • In vitro studies assessing dermal absorption indicated low absorption rates through human skin, suggesting limited risk via dermal exposure. However, significant absorption was noted in rat epidermis, indicating species-specific differences in toxicity profiles .

Summary of Findings

Application AreaKey Findings
Industrial UseEffective heat stabilizer for PVC; used as biocide
ToxicityLow to moderate acute oral toxicity; potential chronic effects
Environmental BehaviorHydrolyzes in gastric environments; concerns over persistence
Case Study InsightsMetabolite formation under simulated conditions; low dermal absorption

Mechanism of Action

The mechanism of action of Dioctyltin mercaptoacetate involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their structure and function . This interaction can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

Dioctyltin mercaptoacetate can be compared with other similar organotin compounds such as:

  • Dioctyltin dichloride
  • Dioctyltin oxide
  • Dioctyltin diacetate

These compounds share the dioctyltin core but differ in their functional groups and reactivity. The unique oxathiastannolane ring in this compound distinguishes it from these other compounds, providing specific chemical properties and applications .

Properties

CAS No.

15535-79-2

Molecular Formula

C18H36O2SSn

Molecular Weight

435.3 g/mol

IUPAC Name

2,2-dioctyl-1,3,2-oxathiastannolan-5-one

InChI

InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2

InChI Key

KEUUHXDTZRYITO-UHFFFAOYSA-L

SMILES

CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC

Key on ui other cas no.

15535-79-2

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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